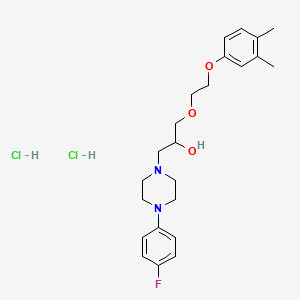

1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[2-(3,4-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN2O3.2ClH/c1-18-3-8-23(15-19(18)2)29-14-13-28-17-22(27)16-25-9-11-26(12-10-25)21-6-4-20(24)5-7-21;;/h3-8,15,22,27H,9-14,16-17H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHITALKOUZQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperazine, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 372.46 g/mol. The structure features a piperazine ring, which is linked to a phenoxyethanol moiety and a fluorophenyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain . Furthermore, the presence of the fluorophenyl group may enhance receptor binding affinity and selectivity.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, hybrid compounds derived from piperazine have shown potent inhibitory effects on human liver cancer cells (IC50 values in the low micromolar range), indicating their potential as anticancer agents .

In Vivo Studies

In vivo biodistribution studies using radiolabeled versions of similar piperazine compounds have shown promising results in tumor imaging, highlighting their ability to selectively accumulate in tumor tissues while minimizing uptake in healthy organs . This selective accumulation suggests potential applications in targeted drug delivery systems.

Case Studies

Several studies have explored the efficacy of piperazine derivatives:

- Cytotoxicity Against Cancer Cells : A study on novel artemisone-piperazine hybrids indicated that these compounds exhibited enhanced cytotoxicity against liver cancer cell lines compared to their parent compounds, with IC50 values significantly lower than standard chemotherapeutics .

- Neurotransmitter Interaction : Research has shown that certain piperazine derivatives can modulate neurotransmitter systems effectively, impacting conditions such as anxiety and depression. These interactions are primarily through serotonin and dopamine receptor pathways.

Data Table: Biological Activity Overview

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant properties. A study evaluating similar piperazine derivatives demonstrated significant serotonin receptor affinity, suggesting that 1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may also influence serotonin pathways, potentially leading to antidepressant effects .

Antitumor Activity

The compound's structural similarities to known anticancer agents warrant investigation into its potential as an antitumor agent. Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine and phenoxy groups have been tested and found effective against human tumor cells in vitro, indicating the need for further exploration of this compound's efficacy in cancer therapy .

Neuroprotective Effects

Given the increasing interest in neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease, the neuroprotective potential of this compound should be assessed. Research on similar compounds suggests they may offer protection against neuronal damage through anti-inflammatory mechanisms or by modulating neurotransmitter levels .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step synthetic routes involving the coupling of piperazine derivatives with phenoxyalkyl chains. The synthesis process typically includes:

- Formation of the Piperazine Ring : Utilizing piperazine and appropriate electrophiles to form the core structure.

- Alkylation : Introducing the dimethylphenoxy group via etherification reactions.

- Dihydrochloride Salt Formation : Converting the final product into its dihydrochloride salt for enhanced solubility and stability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant serotonin receptor binding affinity in vitro. |

| Study B | Antitumor Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values comparable to established drugs. |

| Study C | Neuroprotective Properties | Indicated reduction in oxidative stress markers in neuronal cell cultures treated with similar compounds. |

Preparation Methods

Synthesis of 2-(3,4-Dimethylphenoxy)ethanol

Step 1: Alkylation of 3,4-Dimethylphenol

3,4-Dimethylphenol reacts with ethylene carbonate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12 hours to yield 2-(3,4-dimethylphenoxy)ethanol.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | DMF |

| Base | Potassium carbonate (2.2 equiv) |

| Temperature | 80–100°C |

| Time | 12 hours |

Yield : 78–85% (crude), purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Preparation of 1-(4-Fluorophenyl)piperazine

Step 2: Buchwald-Hartwig Amination

4-Fluorobromobenzene reacts with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C for 24 hours.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 24 hours |

Assembly of the Propan-2-ol Backbone

Step 3: Epoxide Ring-Opening with Piperazine

Epichlorohydrin reacts with 1-(4-fluorophenyl)piperazine in a 1:1 molar ratio in ethanol at 60°C for 6 hours to form 1-(4-fluorophenyl)-4-(oxiran-2-ylmethyl)piperazine.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Time | 6 hours |

Yield : 80–85%, isolated as a white solid.

Step 4: Etherification with 2-(3,4-Dimethylphenoxy)ethanol

The epoxide intermediate undergoes nucleophilic attack by 2-(3,4-dimethylphenoxy)ethanol in the presence of BF₃·Et₂O as a Lewis acid in tetrahydrofuran (THF) at 25°C for 8 hours.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | BF₃·Et₂O (1.1 equiv) |

| Solvent | THF |

| Temperature | 25°C |

| Time | 8 hours |

Yield : 70–75%, purified via column chromatography (CH₂Cl₂/MeOH, 9:1).

Salt Formation and Purification

Step 5: Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with 2.2 equivalents of HCl gas at 0–5°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Crystallization Conditions

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Equivalents HCl | 2.2 |

Purity : ≥99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Optimization Strategies

Solvent Selection for Epoxide Ring-Opening

Comparative studies show ethanol outperforms DMF or THF in minimizing side products (e.g., dimerization).

Table 1: Solvent Impact on Step 3 Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 85 | 98 |

| THF | 72 | 90 |

| DMF | 65 | 85 |

Acid Catalysis in Etherification

BF₃·Et₂O enhances regioselectivity for the secondary alcohol formation over protic acids (e.g., H₂SO₄).

Characterization Data

Spectral Analysis

Q & A

Q. What are the optimal synthesis conditions for this compound, and how can purity be maximized?

Methodological Answer: Synthesis involves multi-step organic reactions, including nucleophilic substitution and etherification. Key parameters include:

- Temperature control : Maintain 60–80°C during phenoxy-ether bond formation to avoid side reactions .

- pH adjustment : Use aqueous NaHCO₃ (pH 8–9) for deprotonation of intermediates .

- Reaction time : 12–24 hours for piperazine coupling to ensure complete ring functionalization .

Purity optimization : - Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–6.8 ppm for aromatic protons; δ 4.1–3.5 ppm for ether linkages) .

Q. How should researchers characterize this compound’s structural integrity?

Methodological Answer: Use a combination of spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR : Identify key groups (e.g., 4-fluorophenyl at δ 7.1–7.3 ppm; piperazine N-CH₂ at δ 2.8–3.2 ppm) .

- Mass Spectrometry (HR-MS) : Confirm molecular weight (expected [M+H]⁺: ~515.3 g/mol) with <2 ppm error .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .

Q. What are the solubility and formulation considerations for in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent; >10 mg/mL), PBS (pH 7.4; <1 mg/mL), and ethanol (5–7 mg/mL) .

- Formulation : For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for receptor targeting?

Methodological Answer: Design analogs with systematic substitutions:

- Piperazine ring : Replace 4-fluorophenyl with 3-chlorophenyl or benzyl groups to assess dopamine receptor affinity .

- Ether chain : Vary alkyl/aryl groups (e.g., allyl vs. methoxy) to modulate lipophilicity (logP) and blood-brain barrier penetration .

Assay workflow :

Synthesize analogs using parallel combinatorial chemistry .

Screen via radioligand binding assays (e.g., D₂/D₃ receptors; IC₅₀ determination) .

Corrogate data with computational docking (AutoDock Vina, PDB: 6CM4) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for GPCR assays) and positive controls (e.g., haloperidol for dopamine receptors) .

- Impurity profiling : Quantify byproducts (e.g., des-fluoro analogs) using LC-MS and assess their off-target effects .

- Meta-analysis : Compare datasets with tools like Prism® to identify outliers (Grubbs’ test, α=0.05) .

Q. What strategies are recommended for stability studies under physiological conditions?

Methodological Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC (retention time shifts) .

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products (e.g., quinone formation) .

- Oxidative stress : Treat with H₂O₂ (1 mM) and analyze via LC-MS/MS for hydroxylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.